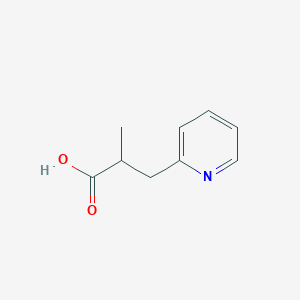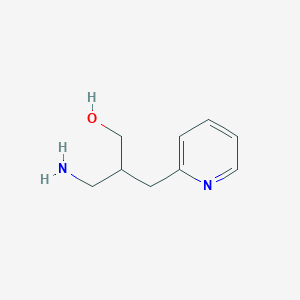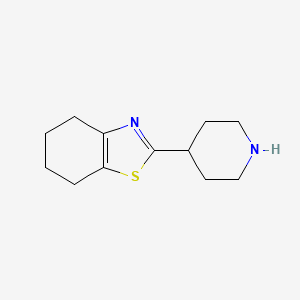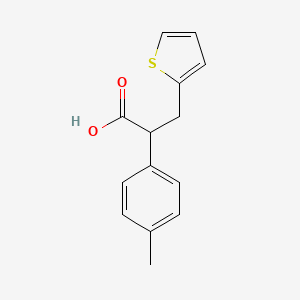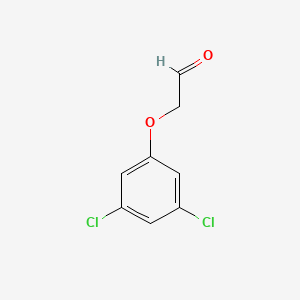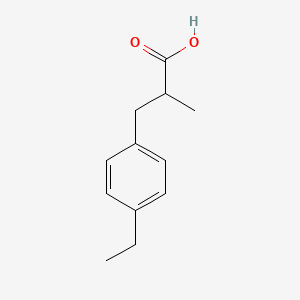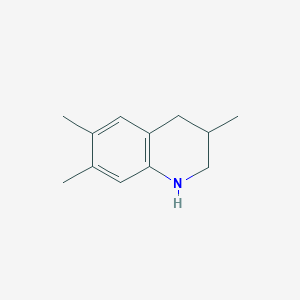
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline
描述
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of three methyl groups attached to the quinoline ring system. Tetrahydroquinolines are known for their diverse biological activities and are widely used in medicinal chemistry.
作用机制
Target of Action
Studies on similar compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), suggest that these compounds may target theantioxidant system , NADPH-generating enzymes , and chaperones . These targets play a crucial role in neurodegenerative diseases like Parkinson’s Disease .
Mode of Action
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline interacts with its targets to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . This interaction results in a significant decrease in oxidative stress .
Biochemical Pathways
The compound affects the functioning of the antioxidant system and the activity of NADPH-generating enzymes . This leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 . The compound also normalizes the chaperone-like activity and mRNA levels of heat shock protein 70 .
Pharmacokinetics
The conformational flexibility of similar compounds can influence their permeability through the blood-brain barrier and subsequently their neuroprotective efficacy .
Result of Action
The administration of this compound leads to a decrease in oxidative stress, resulting in decreased requirements for chaperone activation and the inhibition of apoptosis processes . This results in lower apoptosis intensity when compared to animals with pathology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to keep similar compounds in a dark place, sealed in dry, room temperature conditions .
生化分析
Biochemical Properties
Related compounds such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have been shown to have antioxidant properties . These compounds can interact with various enzymes and proteins, affecting the functioning of the antioxidant system and the activity of NADPH-generating enzymes and chaperones .
Cellular Effects
Studies on HTHQ have shown that it can decrease oxidative stress in cells, leading to a recovery of antioxidant enzyme activities and an upsurge in the mRNA expression levels of antioxidant genes and factors .
Molecular Mechanism
Hthq, a related compound, has been shown to exert its effects at the molecular level by interacting with various biomolecules, leading to changes in gene expression .
Dosage Effects in Animal Models
Studies on HTHQ have shown that it has a significant impact on reducing oxidative stress in rats with Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the reduction of 6-Methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach includes the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with dimethylacetylenedicarboxylate (DMAD) and ethyl acetoacetate to afford cyclic products .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and other advanced techniques to achieve efficient production.
化学反应分析
Types of Reactions
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
科学研究应用
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used as an antioxidant and corrosion inhibitor in various industrial applications.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A related compound with similar structural features but lacking the three methyl groups.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with hydroxyl and trimethyl substitutions.
1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline: A compound with additional methyl groups at different positions.
Uniqueness
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at positions 3, 6, and 7 enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3,6,7-trimethyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-4-11-5-9(2)10(3)6-12(11)13-7-8/h5-6,8,13H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWZPBYOZIVARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2)C)C)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)
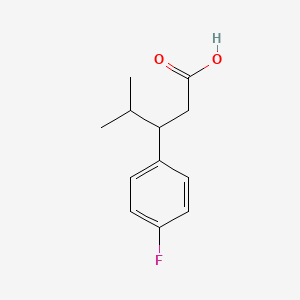
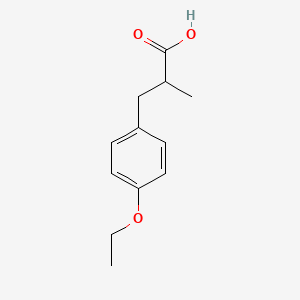
![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)
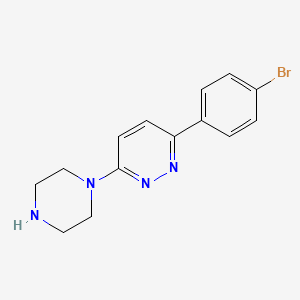
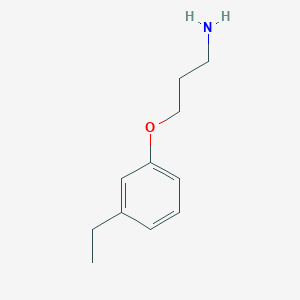
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073012.png)
